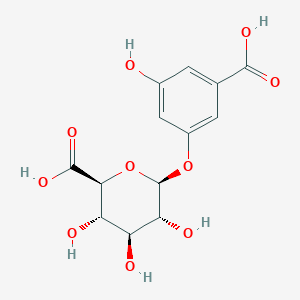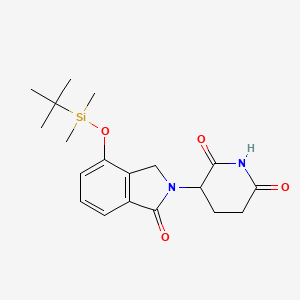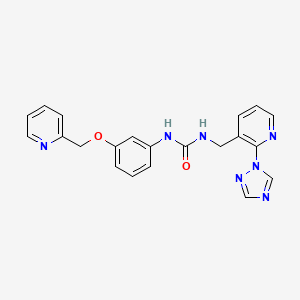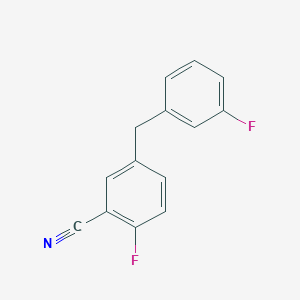
2-Fluoro-5-(3-fluorobenzyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(3-fluorobenzyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a fluorine atom at the 2nd position and a 3-fluorobenzyl group at the 5th position on the benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluorobenzyl)benzonitrile typically involves the nucleophilic substitution reaction of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-fluorobenzyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Benzoic acids or aldehydes.
Reduction: Benzylamines.
Scientific Research Applications
2-Fluoro-5-(3-fluorobenzyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-fluorobenzyl)benzonitrile depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability.
Material Science: The compound’s unique electronic properties contribute to its functionality in materials like liquid crystals.
Comparison with Similar Compounds
2-Fluoro-5-(3-fluorobenzyl)benzonitrile can be compared with other fluorinated benzonitriles:
2-Fluoro-5-formylbenzonitrile: Similar structure but with a formyl group instead of a benzyl group.
2-Fluoro-5-nitrobenzonitrile: Contains a nitro group, making it more reactive in nucleophilic substitution reactions.
3-Fluoro-4-cyanobenzyl bromide: Similar in structure but with a bromide group, used in different synthetic applications.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
Molecular Formula |
C14H9F2N |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-fluoro-5-[(3-fluorophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9F2N/c15-13-3-1-2-10(8-13)6-11-4-5-14(16)12(7-11)9-17/h1-5,7-8H,6H2 |
InChI Key |
UIVYDMXDVKIERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


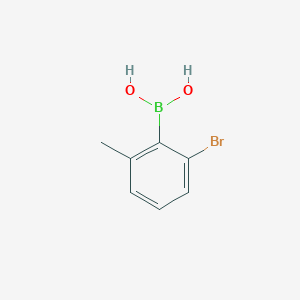
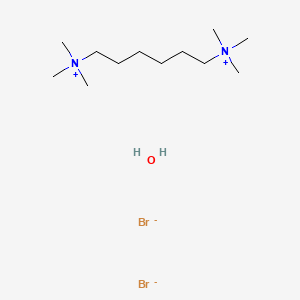
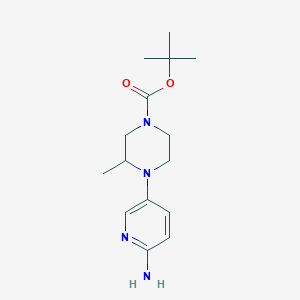
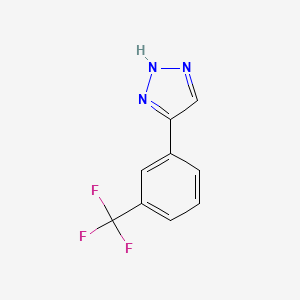


![5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710825.png)
![2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710826.png)
